7-(Trifluoromethyl)quinoline 1-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline 1-oxide typically involves the trifluoromethylation of quinoline derivatives. One common method is the direct C-H trifluoromethylation of quinoline N-oxides using trifluoromethyldifluoroborane as an activator. This reaction proceeds under mild conditions and is highly regioselective . Another approach involves the use of organometallic reagents such as BuLi or i-PrMgCl for halogen-metal exchange followed by trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)quinoline 1-oxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, often catalyzed by metal complexes.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium and organomagnesium compounds.
Oxidation and Reduction: Reagents such as hydrogen peroxide or metal catalysts like cobalt oxide are used.
Cross-Coupling Reactions: Palladium or copper catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
7-(Trifluoromethyl)quinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5,7,8-Trifluoroquinoline: A compound with multiple fluorine substitutions, offering different reactivity and properties.
7-(Trifluoromethyl)quinolin-4-yl]oxy-substituted Phthalocyanines: Complexes with unique electronic properties used in advanced materials.
Uniqueness
7-(Trifluoromethyl)quinoline 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6F3NO |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-oxido-7-(trifluoromethyl)quinolin-1-ium |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-3-7-2-1-5-14(15)9(7)6-8/h1-6H |
InChI Key |
UHHYACOSRSEOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)[N+](=C1)[O-] |
Origin of Product |
United States |
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